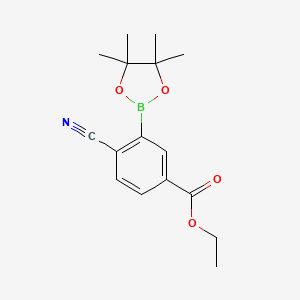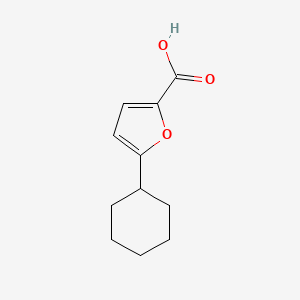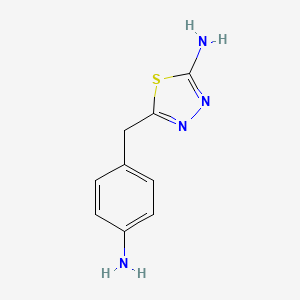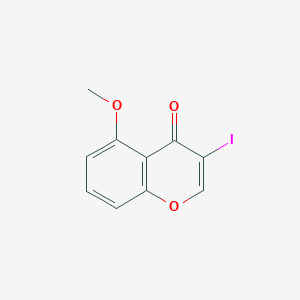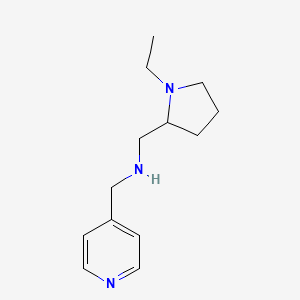
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine” is a chemical compound with the CAS Number: 726162-94-3 and a molecular weight of 219.33 . The IUPAC name for this compound is (1-ethyl-2-pyrrolidinyl)-N-(4-pyridinylmethyl)methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The structure also includes an ethyl group and a pyridinylmethyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.33 . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用
Synthesis and Characterization
- Multi-Component Tether Catalysis : A study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized PMAPs (pyridin-2-ylmethyl-2-aminopyrroles), including compounds similar to the queried chemical. This method efficiently introduced pyridin-2-ylmethyl into target compounds through a novel cascade reaction with decarboxylation, demonstrating its utility in synthesizing various heterocyclic compounds (Li et al., 2019).
Applications in Material Science
- Polymerization Catalysts : Research has shown the effectiveness of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes (related to the queried chemical) in catalyzing the oligomerization and polymerization of ethylene. The products of these reactions varied depending on co-catalysts and solvents used (Obuah et al., 2014).
Chemosensors and Ligands
- Copper Complexes and Chemosensors : Studies have synthesized and characterized copper complexes containing ligands related to the queried chemical, showing potential in various chemical applications. These complexes displayed distinct equilibrium, spectroscopic data, and crystal structures, indicating potential use in analytical chemistry (Gérard et al., 2005).
Coordination Chemistry
- Silver(I) Coordination Polymers : Research involving silver(I) coordination polymers with ligands similar to the queried chemical revealed the formation of helical structures. These findings are significant for material science and coordination chemistry, showing diverse conformational possibilities and luminescent properties (Zhang et al., 2013).
Biochemical Applications
- Chemosensors for Metal Ions : A bis(pyridine-2-ylmethyl)amine derivative was synthesized as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This compound showed significant changes upon binding with Cu2+, suggesting applications in biochemical and environmental monitoring (Zheng et al., 2016).
Safety and Hazards
将来の方向性
The future directions for research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
特性
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPJTESPWRLSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


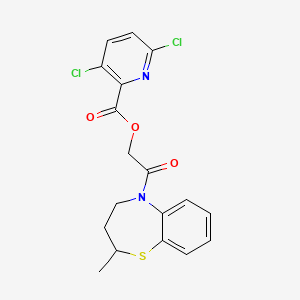
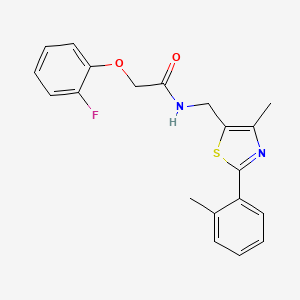
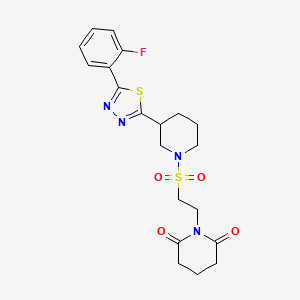
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)


